Elisabethatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elisabethatriene is a diterpene and a member of octahydronaphthalenes.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Elisabethatriene, derived from the marine octocoral Pseudopterogorgia elisabethae, exhibits significant anti-inflammatory and analgesic properties. These properties are found to surpass those of indomethacin, a standard in the industry. The discovery of over 25 novel diterpenes, some of which show greater anti-inflammatory activity than pseudopterosins, highlights elisabethatriene's potential in biotechnological production methods for anti-inflammatory metabolites (Kohl, Ata, & Kerr, 2003).
Biosynthetic Pathway and Enzymology
Research focusing on the biosynthesis and enzymology of compounds like elisabethatriene has led to the identification and characterization of the pseudopterosin diterpene cyclase, elisabethatriene synthase. This enzyme plays a crucial role in the cyclization process that forms elisabethatriene. This research paves the way for understanding terpene biosynthesis in marine invertebrates (Kohl & Kerr, 2004).
Stereochemistry and Synthesis
The stereochemistry of elisabethatriene, a key intermediate in pseudopterosin biosynthesis, has been revised. This understanding is essential for synthetic approaches and can lead to new methodologies in the production of related compounds (Nasuda, Ohmori, Ohyama, & Fujimoto, 2012).
Diterpene Glycosides and Therapeutic Potential
Studies have also identified a variety of diterpene glycosides in Pseudopterogorgia elisabethae, suggesting that elisabethatriene may be a precursor to these compounds. These diterpenes, including elisabethadione, have shown promising anti-inflammatory activity, underscoring the therapeutic potential of elisabethatriene and its derivatives (Ata, Kerr, Moya, & Jacobs, 2003).
properties
Product Name |
Elisabethatriene |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1R,4S,4aR)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]-7-methylidene-2,3,4,4a,5,6-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C20H32/c1-14(2)7-6-8-16(4)19-12-10-17(5)18-11-9-15(3)13-20(18)19/h7,13,16-19H,3,6,8-12H2,1-2,4-5H3/t16-,17-,18+,19+/m0/s1 |
InChI Key |
DTMNMDQQDKQKIE-INDMIFKZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C2=CC(=C)CC[C@H]12)[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CC1CCC(C2=CC(=C)CCC12)C(C)CCC=C(C)C |
synonyms |
elisabethatriene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.